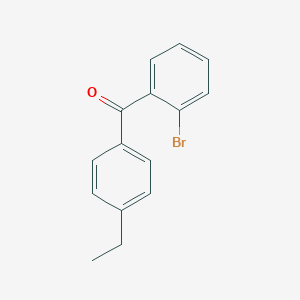

2-Bromo-4'-ethylbenzophenone

Vue d'ensemble

Description

2-Bromo-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of the phenyl ring and an ethyl group is attached to the fourth position of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4’-ethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The reaction involves the acylation of 2-bromobenzoyl chloride with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like carbon disulfide or dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Bromo-4’-ethylbenzophenone follows a similar route but on a larger scale. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Products vary depending on the nucleophile used (e.g., 2-amino-4’-ethylbenzophenone).

Reduction: 2-Bromo-4’-ethylbenzyl alcohol.

Oxidation: 2-Bromo-4’-ethylbenzoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Synthesis of Organic Compounds : 2-Bromo-4'-ethylbenzophenone is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, facilitating the formation of complex molecules.

- Study of Reaction Mechanisms : Researchers employ this compound to investigate reaction mechanisms and kinetics, providing insights into fundamental chemical processes.

2. Biology

- Biological Probes : The compound is used in developing probes and markers for biological studies, enabling researchers to track specific biological interactions.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzophenones exhibit antimicrobial properties. Research indicates that this compound may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

3. Medicine

- Drug Development : Ongoing research explores its potential as a precursor for drug development. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

- Photodynamic Therapy : Similar to other benzophenones, this compound exhibits photochemical properties that may be harnessed for photodynamic therapy in cancer treatment.

Case Studies

Case Study 1: Antitumor Activity

A study published in Scientific Reports analyzed the effects of a related compound on cancer cell proliferation. The compound showed significant inhibition of cell growth in vitro, supporting its potential as an anticancer agent through pathways involving apoptosis induction and angiogenesis inhibition.

Case Study 2: Antimicrobial Studies

Research evaluated the antimicrobial efficacy of this compound against various bacterial strains. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent against infections.

Mécanisme D'action

The mechanism of action of 2-Bromo-4’-ethylbenzophenone depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4’-methylbenzophenone

- 2-Bromo-4’-methoxybenzophenone

- 2-Bromo-4’-chlorobenzophenone

Comparison

2-Bromo-4’-ethylbenzophenone is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to 2-Bromo-4’-methylbenzophenone, the ethyl group provides a slightly larger steric hindrance, potentially affecting the compound’s behavior in substitution reactions. The presence of different substituents (e.g., methoxy, chloro) in similar compounds can lead to variations in electronic effects, impacting the compound’s reactivity and applications.

Activité Biologique

2-Bromo-4'-ethylbenzophenone is a compound that belongs to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

This compound can be synthesized through various methods, including Friedel-Crafts acylation. Its chemical structure is characterized by a bromine atom at the 2-position and an ethyl group at the 4'-position of the benzophenone moiety. This substitution pattern influences its reactivity and biological interactions.

Benzophenones, including this compound, are known to exhibit several mechanisms of action:

- Photochemical Activity : These compounds can absorb ultraviolet (UV) light, leading to the formation of reactive species that may interact with biological macromolecules. This property is particularly relevant in studies involving phototoxicity and photoprotection .

- Antioxidant Properties : Research has indicated that benzophenones may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Effects : Some studies have highlighted the potential of benzophenones as antimicrobial agents, showing efficacy against a range of pathogens. The structural features of this compound may enhance its interaction with microbial membranes, leading to cell lysis or inhibition of growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Antitumor Activity : A study investigating the effects of various benzophenones on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, suggesting a mechanism involving programmed cell death.

- Antimicrobial Efficacy : In a comparative study on the antimicrobial properties of different benzophenones, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's lipophilicity contributed to its ability to penetrate bacterial membranes effectively .

- Photoprotection in Skin Models : Research involving human dermal fibroblasts exposed to UV radiation revealed that treatment with this compound reduced markers of DNA damage and inflammation. This suggests its potential application in cosmetic formulations aimed at UV protection .

Future Directions

The biological activity of this compound opens avenues for further research into its pharmacological applications. Future studies could focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects.

- Formulation Development : Exploring its use in topical formulations for skin protection against UV radiation and oxidative stress.

- Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETFDBLPQUNDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641760 | |

| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137327-29-8 | |

| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.